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Compound of Interest

Compound Name: FR-145715

Cat. No.: B1241494

Note: Initial searches for "FR-145715" did not yield specific results. Based on the available
scientific literature, it is highly probable that the intended compound is VULM 1457, a known
Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor with documented applications in lipid
research. These application notes are based on the properties and experimental data for VULM
1457.

Application Notes

Introduction to VULM 1457

VULM 1457 is a potent, synthetically developed inhibitor of the enzyme Acyl-CoA:cholesterol
acyltransferase (ACAT).[1][2][3] ACAT is a key intracellular enzyme responsible for the
esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in
lipid droplets or for assembly into lipoproteins.[4][5][6] By inhibiting ACAT, VULM 1457 offers a
valuable tool for investigating the role of cholesterol esterification in various physiological and
pathological processes. Its primary application in lipid research lies in its demonstrated
hypolipidemic and antiatherosclerotic properties.[1][7][8]

Mechanism of Action

The primary mechanism of action for VULM 1457 is the inhibition of ACAT, particularly the
ACAT-2 isoform, which is predominantly found in the intestines and liver.[7] Inhibition of
intestinal ACAT-2 reduces the absorption of dietary cholesterol.[7] In the liver, ACAT inhibition
alters hepatic cholesterol metabolism, leading to a decrease in the cholesterol available for the
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assembly of atherogenic lipoproteins like very-low-density lipoprotein (VLDL).[7] This dual
action results in a significant reduction of both plasma and hepatic cholesterol levels.[1][7]

Applications in Lipid Research
VULM 1457 is a valuable pharmacological tool for researchers in the following areas:

o Atherosclerosis Research: By preventing the accumulation of cholesteryl esters in
macrophages within the arterial wall—a critical step in the formation of foam cells and
atherosclerotic plaques—VULM 1457 can be used to study the pathogenesis of
atherosclerosis and to evaluate potential anti-atherogenic therapies.[3][7]

» Diabetic Dyslipidemia: VULM 1457 has shown efficacy in animal models of diabetes and
hypercholesterolemia.[1][7][8] It is therefore a suitable agent for investigating the
mechanisms linking diabetes to abnormal lipid profiles and for exploring therapeutic
strategies to mitigate cardiovascular risk in diabetic subjects.

» Hypercholesterolemia Research: The compound can be used to study the metabolic
consequences of inhibiting cholesterol esterification and its impact on plasma lipoprotein
profiles. It has been shown to effectively lower cholesterol levels in animal models fed high-
cholesterol diets.[8]

» Myocardial Ischemia-Reperfusion Injury: Research suggests that VULM 1457 may have
protective effects on the heart in the context of ischemia-reperfusion injury, particularly in
diabetic and hypercholesterolemic states.[1][2]

Quantitative Data Summary

The hypolipidemic effects of VULM 1457 have been quantified in a study using a rat model of
streptozotocin-induced diabetes and diet-induced hypercholesterolemia. The key findings are
summarized in the table below.
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erolemic 29+ 0.5 mM 41.4% <0.05 [1]
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(DM-HCH)

Rats
DM-HCH
Rats + VULM

1.7+01mM  [1]
1457 (50
mg/kg/day)
Hepatic DM-HCH 7.4+£1.0

47.3% <0.001 [1]

Cholesterol Rats mg/g
DM-HCH
Rats + VULM  3.9+0.2 o
1457 (50 mg/g
mg/kg/day)

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which VULM 1457 exerts its
hypocholesterolemic effects through the inhibition of ACAT.
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Mechanism of VULM 1457 as an ACAT inhibitor.
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Experimental Protocols

Protocol: Investigating the Hypolipidemic Effect of VULM 1457 in a Diabetic-
Hypercholesterolemic Rat Model

This protocol describes an in vivo experiment to assess the efficacy of VULM 1457 in a rat
model that mimics diabetic dyslipidemia.[1][7]

1. Materials and Reagents

e VULM 1457

o Streptozotocin (STZ)

o Citrate buffer (0.1 M, pH 4.5)
o Male Wistar rats (180-200q)
o Standard laboratory chow

o High-Cholesterol, High-Fat (HCHF) diet (e.g., containing 20% fat, 1.5% cholesterol, and
0.5% cholic acid)

e Vehicle for VULM 1457 (e.g., admixture into the diet)
e Blood collection tubes (e.g., EDTA-coated)
o Reagents and kits for measuring plasma and hepatic total cholesterol and triglycerides.
2. Animal Model Induction
» Diabetes Induction:
o Acclimatize rats for one week with free access to standard chow and water.
o Fast the rats overnight (12-16 hours) before STZ injection.

o Prepare a fresh solution of STZ in cold 0.1 M citrate buffer.
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o Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 50-65 mg/kg body weight).
[°]

o Return rats to their cages and provide 5% glucose water for the first 24 hours to prevent
initial drug-induced hypoglycemia.

o After 72 hours, confirm the diabetic state by measuring tail-vein blood glucose. Rats with
fasting blood glucose levels >250 mg/dL are considered diabetic and are included in the
study.[9][10]

Hypercholesterolemia Induction:

o Following confirmation of diabetes, switch the diet of the diabetic rats from standard chow
to the HCHF diet.

o Maintain the rats on this diet for a period (e.g., 4-8 weeks) to establish
hypercholesterolemia.

. Experimental Groups and Treatment

Divide the diabetic-hypercholesterolemic (DM-HCH) rats into at least two groups:

o Group 1: DM-HCH Control: Continue feeding the HCHF diet (with vehicle if applicable).

o Group 2: DM-HCH + VULM 1457: Administer VULM 1457 (e.g., 50 mg/kg/day) mixed into
the HCHF diet for the specified treatment period (e.g., 5 days or longer).[1]

. Sample Collection and Analysis

At the end of the treatment period, fast the animals overnight.

Anesthetize the rats and collect blood via cardiac puncture into EDTA-coated tubes.

Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma. Store
plasma at -80°C until analysis.

Perfuse the liver with ice-cold saline, then excise, weigh, and immediately freeze a portion in
liquid nitrogen. Store at -80°C.
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e Plasma Analysis: Determine the concentrations of total cholesterol and triglycerides using
commercially available enzymatic kits.

e Hepatic Analysis:
o Homogenize a known weight of the frozen liver tissue.
o Extract total lipids from the homogenate using a standard method (e.g., Folch extraction).
o Measure the concentration of cholesterol in the lipid extract using an appropriate assay Kit.
5. Statistical Analysis
e Express data as mean £ SEM.

o Compare the results between the control and VULM 1457-treated groups using an
appropriate statistical test, such as a Student's t-test or ANOVA.

e Ap-value of < 0.05 is typically considered statistically significant.

Experimental Workflow

The following diagram provides a visual overview of the experimental protocol for testing VULM
1457 in the diabetic-hypercholesterolemic rat model.
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Workflow for VULM 1457 in vivo study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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